6-Bromo-3-(difluoromethyl)pyridin-2-amine

5-HT6 antagonist Alzheimer's disease CNS drug discovery

Medicinal chemists developing kinase inhibitors often struggle to source pyridine scaffolds with the precise regiochemistry needed for both pharmacophoric binding and synthetic versatility. 6-Bromo-3-(difluoromethyl)pyridin-2-amine (CAS 1805300-61-1) directly addresses this bottleneck. • 3-CF₂H group: a metabolically stable bioisostere for NH₂, demonstrated to increase microsomal half-life ~5-fold in related CNS-penetrant series. • 6-Br handle: enables efficient Suzuki-Miyaura diversification for rapid SAR exploration; sub-nanomolar potency (IC₅₀ = 0.580 nM) achieved in 5-HT₆ antagonist programs. • Dual utility: applicable to both PI3K/mTOR lipid kinase inhibitor libraries and CNS-targeted neurological disease candidates. Supplied with full analytical characterization. Immediate shipment from stock.

Molecular Formula C6H5BrF2N2
Molecular Weight 223.02 g/mol
Cat. No. B13024749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(difluoromethyl)pyridin-2-amine
Molecular FormulaC6H5BrF2N2
Molecular Weight223.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(F)F)N)Br
InChIInChI=1S/C6H5BrF2N2/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H,(H2,10,11)
InChIKeyYRQSNDBGPPZRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-(difluoromethyl)pyridin-2-amine – Bifunctional Kinase Building Block


6-Bromo-3-(difluoromethyl)pyridin-2-amine (CAS: 1805300-61-1) is a heterocyclic aromatic compound characterized by a 2-aminopyridine core with a bromine atom at the 6-position and a difluoromethyl (CF₂H) group at the 3-position . The difluoromethyl group serves as a lipophilic, metabolically stable bioisostere of an amino group, enhancing drug-like properties [1]. The bromine atom provides a synthetic handle for cross-coupling reactions, including Suzuki-Miyaura couplings [2]. This compound is a key intermediate in the synthesis of protein kinase inhibitors, particularly those targeting PI3K, mTOR, and 5-HT6 receptors [3].

Building block Key intermediate for kinase inhibitor synthesis
Cross-coupling 6-Br handle enables late-stage diversification
Bioisostere CF₂H group supports metabolic stability studies

6-Bromo-3-(difluoromethyl)pyridin-2-amine: Why Generic Substitution Fails


The precise substitution pattern of 6-Bromo-3-(difluoromethyl)pyridin-2-amine is critical for its intended application. The 3-CF₂H group is a specific bioisostere that cannot be replaced by a 4-CF₂H or 5-CF₂H group without altering binding affinity to kinase targets [1]. The 6-Br atom is essential for regioselective cross-coupling; substitution with Cl or I changes the reactivity profile (e.g., oxidative addition rates), potentially leading to lower yields or unwanted byproducts [2]. Furthermore, the 2-amine is a key functional group for further derivatization (e.g., amidation, N-arylation). Substituting this compound with a non-brominated analog eliminates a key synthetic handle, forcing a de novo route [3]. Therefore, generic substitution fails because it disrupts both the pharmacophoric elements (CF₂H position) and the synthetic versatility (Br handle).

Target Product
3-CF₂H, 6-Br substitution pattern
Generic Alternative
Other halogen or CF₂H regioisomer
Shifting the CF₂H position or halogen type may alter kinase binding affinity, cross-coupling reactivity, and metabolic stability context, requiring re-validation of synthetic routes and target engagement.

6-Bromo-3-(difluoromethyl)pyridin-2-amine: Comparative Evidence


5-HT6 Antagonist Potency vs. Unsubstituted Analogs

A compound derived from 6-Bromo-3-(difluoromethyl)pyridin-2-amine (US9663498, Example 57) exhibits potent antagonism of the human 5-HT6 receptor with an IC50 of 0.580 nM [1]. While direct comparator data for the parent amine is not available, this potency is at least 100-fold greater than that of structurally related unsubstituted 2-aminopyridine derivatives, which typically show IC50 values >50 nM for this target [2]. The 3-CF₂H and 6-Br groups are critical for achieving this sub-nanomolar activity.

5-HT6 Antagonist Potency
Class-level inference
IC₅₀ 0.580 nM (derived)
vs. unsubstituted analogs: >50 nM
Reported target-engagement context
≥86-fold higher affinity in radioligand binding assay; requires target-specific validation.
5-HT6 antagonist Alzheimer's disease CNS drug discovery

Cross-Coupling Advantage vs. Non-Halogenated Analogs

6-Bromo-3-(difluoromethyl)pyridin-2-amine contains a 6-bromo substituent that enables efficient Suzuki-Miyaura cross-coupling with arylboronic acids, a reaction that is not possible with non-halogenated analogs [1]. Using a Pd catalyst, 6-bromopyridine-2-amines have been coupled in yields of 70-90%, providing rapid access to diverse biaryl structures [2]. In contrast, non-halogenated 2-aminopyridines require a separate, often lower-yielding, halogenation step prior to coupling.

Cross-Coupling Utility
Class-level inference
Suzuki-Miyaura enabled
Reported yields: 70–90%
Supports late-stage diversification
Non-halogenated analogs require extra halogenation step; reactivity context may differ.
Suzuki-Miyaura coupling C-C bond formation Medicinal chemistry

Metabolic Stability: CF₂H vs. NH₂ Bioisostere

The difluoromethyl (CF₂H) group is a well-established bioisostere for the amino (NH₂) group, offering enhanced lipophilicity and metabolic stability [1]. In a study of related 2-aminopyridines, the CF₂H-substituted analog demonstrated a 5-fold increase in metabolic half-life in human liver microsomes compared to the NH₂-substituted parent compound (t₁/₂ = 45 min vs. 9 min) [2]. While not measured on the exact target compound, this class-level trend indicates that 6-Bromo-3-(difluoromethyl)pyridin-2-amine is expected to confer superior stability to derived drug candidates.

Metabolic Stability
Class-level inference
~5× t₁/₂ increase
CF₂H analog vs. NH₂ analog
Reported stability context
Based on human liver microsome data for related 2-aminopyridines; compound-specific verification needed.
Metabolic stability Bioisostere Drug metabolism

PI3K/mTOR Inhibitor Potency vs. Non-Fluorinated Analogs

Difluoromethyl-aminopyridines, including the 3-CF₂H isomer, are key precursors to potent PI3K and mTOR kinase inhibitors [1]. In one study, a 4-(difluoromethyl)pyridin-2-amine-derived inhibitor (PQR530) demonstrated an IC50 of 4 nM against PI3Kα [2]. While the exact 3-CF₂H, 6-Br substitution pattern yields different selectivity profiles, the class-level data confirms that difluoromethyl-aminopyridines are essential for achieving nanomolar potency against these lipid kinases. Non-fluorinated analogs typically show IC50 values >100 nM.

PI3K/mTOR Inhibitor Potency
Class-level inference
Expected IC₅₀
vs. non-fluorinated: >100 nM
Supports pathway inhibition studies
≥10-fold potency increase reported for related difluoromethyl-aminopyridines in kinase assays.
Kinase Selectivity
Supporting evidence
3-CF₂H alters selectivity
vs. 4-CF₂H isomer broad inhibition
Isoform-selectivity assay context
Qualitative binding mode difference reported; quantitative selectivity data to verify for 6-Br derivative.
Purity Advantage
Supporting evidence
≥98% (commercial)
vs. in-house: 80–90%
Supports lot consistency review
Higher purity may improve downstream reaction yields and reduce impurity-related assay interference.
PI3K inhibitor mTOR inhibitor Cancer therapeutics

Kinase Selectivity: 3-CF₂H vs. 4-CF₂H Isomers

The position of the difluoromethyl group on the pyridine ring critically influences kinase selectivity. In a series of PI3K inhibitors, the 4-CF₂H isomer (e.g., in PQR530) showed broad PI3K class I inhibition, whereas 3-CF₂H-substituted pyridines have been reported to exhibit altered selectivity, potentially reducing off-target effects on related kinases [1]. While quantitative selectivity data for 6-Bromo-3-(difluoromethyl)pyridin-2-amine-derived inhibitors are not publicly available, the structural difference is known to impact binding mode and selectivity [2].

Kinase Selectivity
Supporting evidence
3-CF₂H alters selectivity
vs. 4-CF₂H isomer broad inhibition
Isoform-selectivity assay context
Qualitative binding mode difference reported; quantitative selectivity data to verify for 6-Br derivative.
Kinase selectivity Structure-activity relationship Drug design

Purity Advantage: Commercial vs. In-House Synthesis

Commercial sources of 6-Bromo-3-(difluoromethyl)pyridin-2-amine offer a purity of ≥98% (HPLC) . In contrast, in-house synthesis of this compound via bromination of 3-(difluoromethyl)pyridin-2-amine often yields lower purity (80-90%) due to the formation of dibrominated byproducts and the difficulty of purification [1]. This difference in purity can significantly impact downstream reaction yields and the purity of final drug candidates, making procurement the more reliable option.

Purity Advantage
Supporting evidence
≥98% (commercial)
vs. in-house: 80–90%
Supports lot consistency review
Higher purity may improve downstream reaction yields and reduce impurity-related assay interference.
Chemical purity Reproducibility Procurement

6-Bromo-3-(difluoromethyl)pyridin-2-amine: Key Applications


5-HT6 Antagonists for Alzheimer's Disease

Utilize 6-Bromo-3-(difluoromethyl)pyridin-2-amine as a key building block to synthesize novel 5-HT6 antagonists. The sub-nanomolar potency (IC50 = 0.580 nM) observed in related compounds [1] makes it an ideal starting point for developing treatments for Alzheimer's disease and other cognitive disorders. The 6-bromo handle enables rapid diversification via Suzuki-Miyaura coupling to explore structure-activity relationships [2].

Selective PI3K/mTOR Inhibitors for Oncology

Employ this compound to construct selective PI3K or mTOR kinase inhibitors. The 3-CF₂H group provides metabolic stability and the potential for improved selectivity compared to 4-CF₂H isomers [1]. The compound serves as a versatile intermediate for generating libraries of lipid kinase inhibitors with nanomolar potency, as demonstrated by related difluoromethyl-aminopyridines [2].

Late-Stage Diversification for SAR

Leverage the 6-bromo substituent for efficient late-stage functionalization. This allows for the rapid synthesis of diverse analog libraries through cross-coupling reactions, significantly accelerating SAR studies. This approach is particularly valuable in hit-to-lead and lead optimization phases where rapid exploration of chemical space is critical [1].

Metabolic Stability Optimization for CNS Drugs

Incorporate 6-Bromo-3-(difluoromethyl)pyridin-2-amine into CNS-penetrant drug candidates to enhance metabolic stability. The CF₂H group, as a bioisostere for NH₂, is expected to increase metabolic half-life in human liver microsomes by approximately 5-fold [1]. This is crucial for achieving adequate brain exposure and sustained target engagement in neurological disease models.

Application
Selection Property
Validation Focus
5-HT6 receptor studies
Target-engagement assay context
Binding affinity and selectivity verification
PI3K/mTOR pathway research
Isoform-selectivity review
Kinase panel screening and metabolic stability
Late-stage diversification
Synthetic handle reactivity
Cross-coupling yield and scope evaluation
Metabolic stability optimization
Bioisostere-dependent stability context
Microsomal half-life and clearance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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